molecular formula C19H19NO3 B8743314 (4-Oxobutyl)carbamic acid (9H-fluorene-9-yl)methyl ester

(4-Oxobutyl)carbamic acid (9H-fluorene-9-yl)methyl ester

Cat. No. B8743314
M. Wt: 309.4 g/mol
InChI Key: OKJAGGOJYOUOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Oxobutyl)carbamic acid (9H-fluorene-9-yl)methyl ester is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Oxobutyl)carbamic acid (9H-fluorene-9-yl)methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Oxobutyl)carbamic acid (9H-fluorene-9-yl)methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Oxobutyl)carbamic acid (9H-fluorene-9-yl)methyl ester

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-oxobutyl)carbamate

InChI

InChI=1S/C19H19NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,12,18H,5-6,11,13H2,(H,20,22)

InChI Key

OKJAGGOJYOUOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of N-Fmoc-4-amino-butyraldehyde diethyl acetal (0.050 mmol) in 1,4-dioxane (100 mL) was added aq. HCl (100 ml, 1:1 v/v, H2O: conc. HCl) and the reaction progress was monitored by MS. Upon completion, the organic solvent was removed by rotary evaporation, and the aqueous layer was extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with 5% NaHCO3 (2×75 mL), brine (75 mL), dried over Na2SO4, filtered and concentrated to dryness to yield the desired N-Fmoc-4-amino-butyraldehyde (15.35 g, 0.049 mol, 90.0% yield), which was carried through to the next step without further purification: MS m/e [M+Na]+ calcd 332.1, found 332.0.
Quantity
0.05 mmol
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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